4-[(2-Hydroxyanilino)methylidene]-2-methoxycyclohexa-2,5-dien-1-one
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Overview
Description
4-[(2-Hydroxyanilino)methylidene]-2-methoxycyclohexa-2,5-dien-1-one is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxyanilino group and a methoxycyclohexa-dienone moiety. It has been studied for its potential therapeutic effects, particularly in cancer research.
Preparation Methods
The synthesis of 4-[(2-Hydroxyanilino)methylidene]-2-methoxycyclohexa-2,5-dien-1-one typically involves the reaction of 2-hydroxyaniline with 2-methoxycyclohexa-2,5-dien-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-[(2-Hydroxyanilino)methylidene]-2-methoxycyclohexa-2,5-dien-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a model compound to study reaction mechanisms and pathways. In biology and medicine, it has shown promise as a potential therapeutic agent, particularly in cancer research. Studies have demonstrated its ability to inhibit replication protein A (RPA), which is essential for DNA replication and repair . This inhibition can lead to increased DNA replication stress and potential tumor growth suppression .
Mechanism of Action
The mechanism of action of 4-[(2-Hydroxyanilino)methylidene]-2-methoxycyclohexa-2,5-dien-1-one involves its interaction with replication protein A (RPA). By inhibiting RPA, the compound impedes DNA replication and repair processes, leading to increased DNA replication stress . This stress can result in cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells . The molecular targets and pathways involved include the RPA70 subunit and various DNA repair proteins .
Comparison with Similar Compounds
4-[(2-Hydroxyanilino)methylidene]-2-methoxycyclohexa-2,5-dien-1-one is similar to other compounds that inhibit DNA replication and repair processes. One such compound is (1Z)-1-[(2-hydroxyanilino)methylidene]naphthalen-2-one (HAMNO), which also targets replication protein A and has shown efficacy against tumor growth . this compound is unique in its specific structure and the particular pathways it affects .
Properties
CAS No. |
51821-39-7 |
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Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
4-[(2-hydroxyphenyl)iminomethyl]-2-methoxyphenol |
InChI |
InChI=1S/C14H13NO3/c1-18-14-8-10(6-7-13(14)17)9-15-11-4-2-3-5-12(11)16/h2-9,16-17H,1H3 |
InChI Key |
DXTQSDXJDQAFRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NC2=CC=CC=C2O)O |
Origin of Product |
United States |
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